Cas no 1205-02-3 (N-Benzoyl-DL-alanine)

N-ベンゾイル-DL-アラニンは、ベンゾイル基がDL-アラニンの窒素原子に結合した有機化合物です。この化合物は、医薬品中間体やペプチド合成における保護基として利用されることがあります。DL-アラニンのラセミ混合物であるため、光学分割を必要としない利点があり、合成プロセスの簡略化が可能です。また、ベンゾイル基の導入により、分子の安定性が向上し、反応条件の幅広い適応性を示します。研究用途においては、アミノ酸誘導体のモデル化合物としても有用です。高い純度と安定性を備えており、実験室規模から工業生産まで幅広く応用されています。

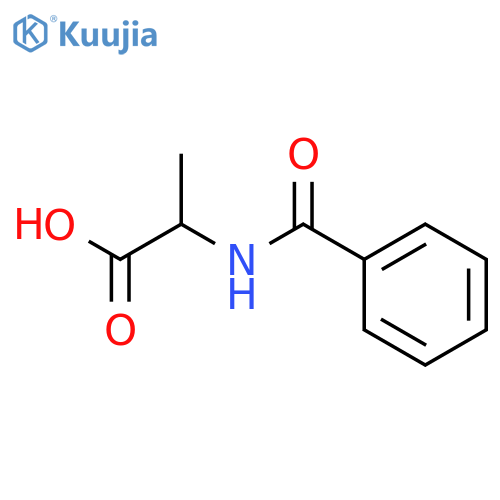

N-Benzoyl-DL-alanine structure

商品名:N-Benzoyl-DL-alanine

N-Benzoyl-DL-alanine 化学的及び物理的性質

名前と識別子

-

- N-Benzoyl-DL-alanine

- Benzoyl-DL-alanine

- Benzoylalanine

- Bz-DL-Ala-OH

- DL-N-Benzoylalanine

- N-Benzoylalanine

- 2-benzamidopropanoic acid

- Benzoyl-<small>DL<

- small>-alanine

- NSC 8069

- Methylhippuric acid

- Alanine, N-benzoyl-

- alpha-methylhippuric acid

- 2-(Phenylformamido)Propanoic Acid

- N-(phenylcarbonyl)alanine

- 2-(phenylcarbonylamino)propanoic acid

- 2-Benzoylamino-propionic acid

- DL-Alanine, N-benzoyl-

- N-alpha-BENZOYL-L-ALANINE

- (2R)-2-benzamidopropanoic acid

- N-Benzoylalanine #

- Hippuric acid,

- 90988-29-7

- UAQVHNZEONHPQG-UHFFFAOYSA-N

- MFCD00063128

- FT-0658596

- AE-848/00886038

- EINECS 214-879-5

- MFCD00020393

- B0135

- Enamine_004999

- SCHEMBL698879

- 2-BENZOYLAMINOPROPIONIC ACID

- NSC167298

- Benzoyl-dl-.alpha.-alanine

- 2-benzamido-propionic acid

- Hippuric acid, .alpha.-methyl-

- AKOS000264078

- Oprea1_700607

- HMS1408D05

- CS-0137912

- AB01321888-02

- CHEMBL8853

- Q27139415

- Cambridge id 5114698

- DTXSID60870867

- NSC-43124

- NS00125578

- NSC8069

- SY122663

- EN300-17128

- AS-15108

- NSC43124

- Z57229049

- NSC-167298

- IDI1_007586

- AKOS016050361

- InChI=1/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14

- AB02521

- SY033280

- l-(-)-N-Benzoyl-.alpha.-alanine

- NCGC00327262-01

- CHEBI:71167

- A892179

- NSC-8069

- FT-0695165

- CBDivE_003100

- UNII-HC8J7LE2D5

- Hippuric acid, (S)-

- L-(-)-n-benzoyl-alpha-alanine

- 1205-02-3

- FT-0689476

- B-0750

- 2-(benzoylamino)propanoic acid

- HC8J7LE2D5

- STK889371

- ALBB-012975

-

- MDL: MFCD00020393

- インチ: 1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)

- InChIKey: UAQVHNZEONHPQG-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C([H])(C([H])([H])[H])N([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O

- BRN: 3201778

計算された属性

- せいみつぶんしりょう: 193.07400

- どういたいしつりょう: 193.074

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- 互変異性体の数: 2

- トポロジー分子極性表面積: 66.4

じっけんとくせい

- 色と性状: はくしょくプリズムけっしょう

- 密度みつど: 1.224±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 164.0 to 168.0 deg-C

- ふってん: 452.3℃ at 760 mmHg

- フラッシュポイント: 452.3 °C at 760 mmHg

- 屈折率: 1.5300 (estimate)

- ようかいど: 微溶性(9.5 g/l)(25ºC)、

- すいようせい: Very slightly soluble in water.

- PSA: 69.89000

- LogP: 1.46430

- ようかいせい: エタノールに溶解し、水とエーテルに微溶解し、クロロホルムに溶解しない

N-Benzoyl-DL-alanine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGKドイツ:3

- ちょぞうじょうけん:Store at room temperature

- 危険レベル:IRRITANT

- TSCA:Yes

N-Benzoyl-DL-alanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-17128-0.05g |

2-(phenylformamido)propanoic acid |

1205-02-3 | 90% | 0.05g |

$19.0 | 2023-09-20 | |

| Enamine | EN300-17128-0.1g |

2-(phenylformamido)propanoic acid |

1205-02-3 | 90% | 0.1g |

$19.0 | 2023-09-20 | |

| Enamine | EN300-17128-1.0g |

2-(phenylformamido)propanoic acid |

1205-02-3 | 1g |

$0.0 | 2023-06-04 | ||

| Apollo Scientific | OR921412-100g |

N-Benzoyl-DL-alanine |

1205-02-3 | 98+% | 100g |

£46.00 | 2025-02-20 | |

| eNovation Chemicals LLC | D956586-500g |

2-Benzamidopropanoic acid |

1205-02-3 | 98% | 500g |

$275 | 2024-06-07 | |

| Enamine | EN300-17128-5.0g |

2-(phenylformamido)propanoic acid |

1205-02-3 | 5.0g |

$29.0 | 2023-02-09 | ||

| Fluorochem | 222149-25g |

N-Benzoyl-DL-alanine |

1205-02-3 | 97% | 25g |

£33.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N75520-100g |

N-Benzoyl-DL-alanine |

1205-02-3 | 100g |

¥396.0 | 2021-09-08 | ||

| Chemenu | CM159064-500g |

N-Benzoylalanine |

1205-02-3 | 95+% | 500g |

$276 | 2023-02-18 | |

| Apollo Scientific | OR921412-25g |

N-Benzoyl-DL-alanine |

1205-02-3 | 98+% | 25g |

£17.00 | 2025-02-20 |

N-Benzoyl-DL-alanine 関連文献

-

1. (N-benzoyl-DL-alaninate)copper(II) complexes: effect of amines on the amino-acid co-ordinationGiuseppe Marcotrigiano,Ledi Menabue,Gian Carlo Pellacani J. Chem. Soc. Dalton Trans. 1976 1627

-

2. (N-benzoyl-DL-alaninate)copper(II) complexes: effect of amines on the amino-acid co-ordinationGiuseppe Marcotrigiano,Ledi Menabue,Gian Carlo Pellacani J. Chem. Soc. Dalton Trans. 1976 1627

-

Ying Yng Choy,Paola Quifer-Rada,Dirk M. Holstege,Steven A. Frese,Christopher C. Calvert,David A. Mills,Rosa M. Lamuela-Raventos,Andrew L. Waterhouse Food Funct. 2014 5 2298

-

4. 387. Peptides. Part III. Selective degradation from the carboxyl end. The use of carbodi-imidesH. G. Khorana J. Chem. Soc. 1952 2081

1205-02-3 (N-Benzoyl-DL-alanine) 関連製品

- 2198-64-3((S)-a-Methylhippuric Acid)

- 74536-43-9(2-Benzamido-2-phenylacetic Acid)

- 57224-51-8(2-methyl-N-(phenylcarbonyl)alanine)

- 17966-60-8(Bz-D-Ala-OH)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

推奨される供給者

atkchemica

(CAS:1205-02-3)N-Benzoyl-DL-alanine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ